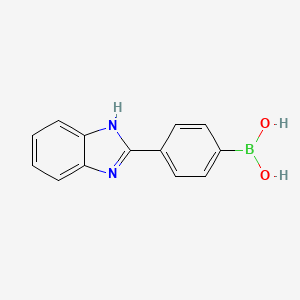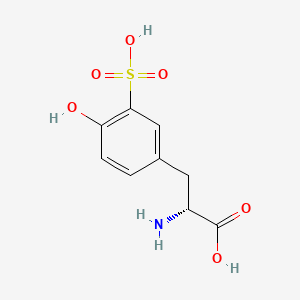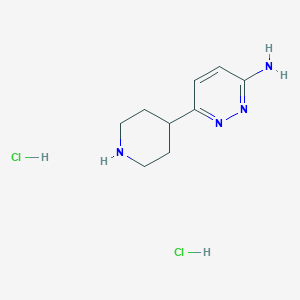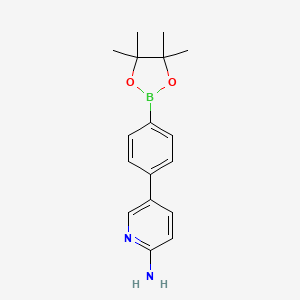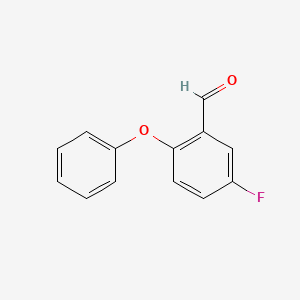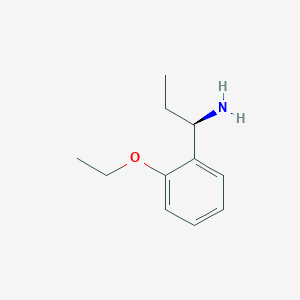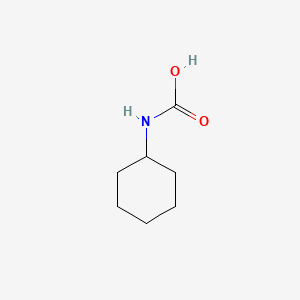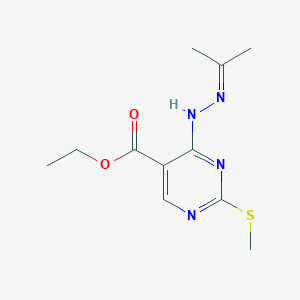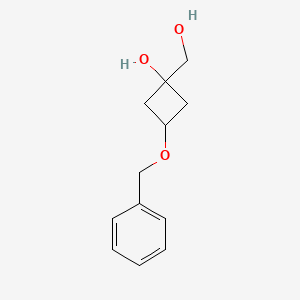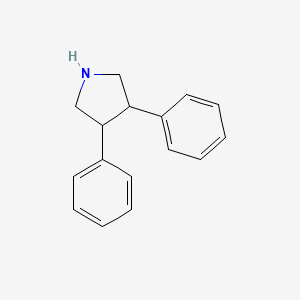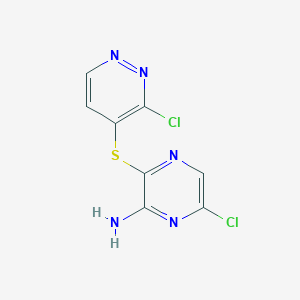
3,4-Bis(1-ethoxyethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(1-ethoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H22O5. It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are substituted with 1-ethoxyethoxy groups. This compound is used in various chemical syntheses and has applications in different fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1-ethoxyethoxy)benzaldehyde typically involves the protection of the hydroxyl groups on the benzene ring followed by the introduction of the aldehyde group. One common method is the reaction of 3,4-dihydroxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3,4-Bis(1-ethoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,4-Bis(1-ethoxyethoxy)benzoic acid.
Reduction: 3,4-Bis(1-ethoxyethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
3,4-Bis(1-ethoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Bis(1-ethoxyethoxy)benzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group can participate in nucleophilic addition reactions, while the ethoxyethoxy groups can undergo substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 3,4-Dihydroxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dibenzyloxybenzaldehyde
Comparison
3,4-Bis(1-ethoxyethoxy)benzaldehyde is unique due to the presence of the ethoxyethoxy groups, which provide different chemical properties and reactivity compared to similar compounds. For example, 3,4-Dihydroxybenzaldehyde has hydroxyl groups that can participate in hydrogen bonding, while 3,4-Dimethoxybenzaldehyde has methoxy groups that are less reactive than ethoxyethoxy groups. 3,4-Dibenzyloxybenzaldehyde has benzyloxy groups that provide different steric and electronic effects.
特性
CAS番号 |
61854-90-8 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC名 |
3,4-bis(1-ethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H22O5/c1-5-17-11(3)19-14-8-7-13(10-16)9-15(14)20-12(4)18-6-2/h7-12H,5-6H2,1-4H3 |
InChIキー |
PGNKNFJJYDJGBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OC1=C(C=C(C=C1)C=O)OC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


